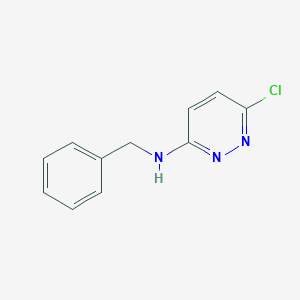

N-benzyl-6-chloropyridazin-3-amine

Description

Properties

IUPAC Name |

N-benzyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJMQBUIQSWTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423405 | |

| Record name | N-benzyl-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-85-1 | |

| Record name | N-benzyl-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N Benzyl 6 Chloropyridazin 3 Amine and Its Analogs

Optimized Synthetic Pathways for N-Benzyl-6-chloropyridazin-3-amine

The construction of the this compound framework is typically achieved through nucleophilic substitution reactions, leveraging the reactivity of the pyridazine (B1198779) ring.

Amination Reactions for this compound Construction

The primary route to this compound involves the reaction of a suitable pyridazine precursor with benzylamine (B48309) or a related benzylating agent. Two main strategies have been identified for analogous compounds.

A direct, single-step approach involves reacting 3,6-dichloropyridazine (B152260) with benzylamine. In this reaction, the electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution. The substitution preferentially occurs at the C3 (or C5) position over the C6 position due to a combination of steric and electronic factors.

Alternatively, a two-step pathway can be employed, starting from 6-chloropyridazin-3-amine. This intermediate is reacted with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base to form the target N-benzyl derivative.

Considerations for Scalable Synthesis and Yield Enhancement

For large-scale production and to maximize the yield of this compound, several reaction parameters must be carefully controlled.

Stoichiometry : Using a slight excess of the amine reactant (e.g., 1.2 equivalents) can drive the reaction to completion while minimizing over-alkylation byproducts.

Base Selection : The choice of base is critical. Milder bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are often preferred to stronger bases like sodium hydride (NaH), which can sometimes promote side reactions.

Solvent Effects : Aprotic polar solvents such as dimethylformamide (DMF) are commonly used as they can enhance the nucleophilicity of the amine.

Temperature Control : Maintaining an optimal reaction temperature, typically in the range of 60–100°C, is crucial. Higher temperatures can risk decomposition of the pyridazine ring, leading to reduced yields and increased impurity formation.

Inert Atmosphere : Conducting the reaction under an inert atmosphere, such as nitrogen or argon, helps prevent oxidation and other unwanted side reactions, particularly when using sensitive reagents.

Table 1: Key Parameters for this compound Synthesis

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| Starting Material | 3,6-Dichloropyridazine or 6-Chloropyridazin-3-amine | Choice depends on the availability and desired reaction pathway. | |

| Reagent | Benzylamine or Benzyl bromide | Direct amination or alkylation of the amino group. | |

| Base | K₂CO₃, Et₃N | To neutralize the acid formed during the reaction without causing degradation. | |

| Solvent | DMF, THF | Aprotic polar solvents enhance nucleophilicity and solvate reactants. | |

| Temperature | 60-100 °C | Balances reaction rate against thermal decomposition. |

Synthesis of Key Pyridazine Precursors and Intermediates

The accessibility and purity of precursors like 6-chloropyridazin-3-amine and 3,6-dichloropyridazine are fundamental to the successful synthesis of the target compound.

Preparation of 6-Chloropyridazin-3-amine: Industrial and Laboratory Approaches

6-Chloropyridazin-3-amine (also known as 3-amino-6-chloropyridazine) is a pivotal intermediate. sigmaaldrich.comnih.gov It is synthesized from 3,6-dichloropyridazine via a selective mono-amination reaction.

Industrial Approaches: For industrial-scale synthesis, processes are designed for high throughput, safety, and cost-effectiveness. One patented method involves the reaction of 3,6-dichloropyridazine with ammonia (B1221849) in the presence of a water-soluble polyether, such as diethylene glycol dimethyl ether. google.com This acts as a phase-transfer catalyst, facilitating the reaction between the organic substrate and aqueous ammonia, leading to high yields. google.com Another approach uses ammonia water in a suitable solvent under controlled temperature and pressure. google.com Reaction conditions are optimized for factors like the molar ratio of reactants and the choice of solvent, which can include methanol, ethanol, or DMF. google.com

Laboratory Approaches: In a laboratory setting, various methods are employed. A common procedure involves heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel. google.com Yields can be high, often exceeding 80-90% after purification by recrystallization or column chromatography. google.com Microwave-assisted synthesis offers a significant acceleration of this reaction. rsc.org For instance, heating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vial under microwave irradiation at 120°C can reduce the reaction time to just 30 minutes, affording the product in high yield (87%). rsc.org

Table 2: Comparison of Synthetic Methods for 6-Chloropyridazin-3-amine

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Industrial Process | 3,6-Dichloropyridazine | Ammonia, water-soluble polyether | 20-150 °C | High | google.com |

| Conventional Lab Synthesis | 3,6-Dichloropyridazine | Ammonia water, DMF | 180 °C, 7 hours | 93.7% | google.com |

| Microwave-Assisted Synthesis | 3,6-Dichloropyridazine | NH₄OH solution | 120 °C, 30 min, 300W | 87% | rsc.org |

Derivatization of 3,6-Dichloropyridazine into Relevant Precursors

3,6-Dichloropyridazine is a versatile starting material, synthesized from precursors like maleic hydrazide by reaction with chlorinating agents such as phosphorus oxychloride. google.comchemicalbook.com Its primary derivatization in this context is the selective amination to 6-chloropyridazin-3-amine, as detailed above. google.comgoogle.comrsc.org

The differential reactivity of the two chlorine atoms allows for selective substitution. The first substitution (amination) to yield 6-chloropyridazin-3-amine is a critical step. google.comgoogle.comrsc.org Further derivatization can be achieved through reactions like the Suzuki cross-coupling, where the remaining chlorine atom is replaced by an aryl or heteroaryl group, a strategy used for creating diverse pyridazine libraries. rsc.orgresearchgate.net Additionally, 3,6-dichloropyridazine can be hydrolyzed to form 6-chloropyridazin-3-ol, another potential intermediate for different synthetic targets. chemicalbook.com

Chemical Transformations and Derivatization Strategies for this compound

Once synthesized, this compound can undergo further chemical transformations, primarily targeting the reactive chlorine atom at the C6 position. The electron-deficient pyridazine ring makes this position susceptible to nucleophilic aromatic substitution (NAS).

This reactivity allows for the introduction of a wide variety of functional groups, leading to the creation of diverse analogs. For example, the chlorine atom can be displaced by various nucleophiles such as amines, alcohols, or thiols. A representative reaction is the substitution of the C6-chloro group with an amine, such as morpholine, to yield the corresponding 6-amino-substituted pyridazine derivative. This type of transformation is fundamental in medicinal chemistry for exploring structure-activity relationships. The reaction conditions for such substitutions, including the choice of solvent, base, and temperature, would be optimized to ensure high conversion and yield.

Nucleophilic Aromatic Substitution at the Pyridazine Core

The synthesis of this compound and its analogs primarily relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the attack of nucleophiles, making SNAr a highly effective strategy. pressbooks.publibretexts.org This process typically involves the displacement of a halide from an activated aryl system by a nucleophile. pressbooks.publibretexts.org

The common precursor for these syntheses is 3,6-dichloropyridazine. In a typical reaction sequence, one of the chlorine atoms is selectively substituted by an amine. For instance, reacting 3,6-dichloropyridazine with aqueous ammonia under elevated temperature and pressure yields 3-amino-6-chloropyridazine (B20888). nih.govgoogle.com This mono-substitution occurs because the amino group introduced deactivates the ring towards further substitution, allowing for controlled synthesis.

The subsequent introduction of the benzyl group is achieved by reacting 3-amino-6-chloropyridazine with benzyl bromide in the presence of a base such as potassium carbonate. Alternatively, direct reaction of 3,6-dichloropyridazine with benzylamine can be employed, though careful control of reaction conditions is necessary to favor monosubstitution. The mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the pyridazine ring, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex, before the halide ion is eliminated. libretexts.org While the two-step addition-elimination mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Table 1: Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia | 130 °C | 3-Amino-6-chloropyridazine | Good | nih.gov |

| 3,6-Dichloropyridazine | Ammonia | Water-soluble C5-C1000 polyether, 50-110 °C | 3-Amino-6-chloropyridazine | High | google.com |

Modifications of the N-Benzyl Moiety

The N-benzyl group on the pyridazine core is not merely a passive substituent; it offers several avenues for further molecular diversification. These modifications are critical for tuning the steric and electronic properties of the final compounds.

One common modification is N-alkylation. For example, N-methylation of this compound can be achieved using methyl iodide or dimethyl sulfate (B86663) with a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. This reaction yields N-benzyl-6-chloro-N-methylpyridazin-3-amine. Careful control of temperature is essential to prevent side reactions.

Conversely, the benzyl group can be removed entirely through hydrogenolysis. This debenzylation is typically accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction cleaves the benzyl-nitrogen bond, yielding the corresponding primary or secondary amine, which can then be used for further functionalization. This method is advantageous as it proceeds under mild conditions and generally does not affect other functional groups on the pyridazine ring.

Furthermore, a wide range of analogs can be synthesized by using substituted benzylamines in the initial nucleophilic aromatic substitution step. nih.gov This approach allows for the introduction of various functional groups onto the phenyl ring of the benzyl moiety, providing a straightforward method to build a library of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Representative Reactions Modifying the N-Benzyl Group

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| This compound | Methyl iodide (1.5 eq), KOtBu (3.0 eq) | DMF, 60°C, 8 h | N-Benzyl-6-chloro-N-methylpyridazin-3-amine | 76% | |

| N-Benzyl-6-chloro-N-methylpyridazin-3-amine | 10% Pd/C, H₂ (1 atm) | MeOH, Ambient Temp, 4h | 6-Chloro-N-methylpyridazin-3-amine | 92% |

Functionalization via the 6-Chloro Substituent

The chlorine atom at the 6-position of the this compound scaffold is a key functional handle for introducing molecular diversity, primarily through cross-coupling reactions and further nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for this purpose. This reaction allows for the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl groups. By reacting this compound with a range of boronic acids in the presence of a palladium catalyst and a base, a library of 6-aryl-substituted pyridazine derivatives can be synthesized. researchgate.net This strategy has been successfully applied to the simpler 3-amino-6-chloropyridazine, yielding 3-amino-6-arylpyridazines in moderate to good yields. researchgate.net

The 6-chloro group can also be displaced by other nucleophiles. For instance, treatment of 3-amino-6-chloropyridazine with a concentrated hydroiodic acid (HI) solution results in the substitution of chlorine with iodine, yielding 3-amino-6-iodopyridazine. nih.gov This iodo-derivative can be an even more reactive substrate for subsequent cross-coupling reactions. Other nucleophiles, such as thiols, can also displace the chlorine to introduce different functionalities, for example, forming a 6-(methylthio) derivative which has shown significant binding affinity in certain biological targets. nih.gov

Table 3: Functionalization Reactions at the 6-Position

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Amino-6-chloropyridazine | Arylboronic Acid, Pd(0) catalyst | 3-Amino-6-arylpyridazines | 23-65% | researchgate.net |

| 3-Amino-6-chloropyridazine | 57% HI | 3-Amino-6-iodopyridazine | 81% | nih.gov |

| 3-Amino-6-chloropyridazine | NaSMe | 3-Amino-6-(methylthio)pyridazine | N/A | nih.gov |

Cyclization and Annulation Reactions to Form Fused Heterocycles (e.g., imidazo[1,2-b]pyridazines)

The structure of this compound is well-suited for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules. The most common and well-studied transformation is the synthesis of the imidazo[1,2-b]pyridazine (B131497) ring system.

The classical approach to forming this fused heterocycle is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-bromoketone. nih.gov The reaction mechanism is believed to proceed via alkylation of the more nucleophilic ring nitrogen (N1), followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine core. nih.govnih.gov The presence of the halogen at the 6-position of the pyridazine ring facilitates this reaction. nih.gov

More modern and varied synthetic routes have also been developed. For example, a multi-step, one-pot synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) starts with 3-amino-6-chloropyridazine. It is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a formamidine (B1211174) intermediate. This intermediate is then treated with bromoacetonitrile, which leads to cyclization and the formation of the desired fused ring system. google.com These annulation reactions significantly expand the chemical space accessible from pyridazine precursors, leading to the creation of novel polycyclic scaffolds with potential applications in drug discovery and materials science. nih.govnih.gov

Table 4: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

| Pyridazine Precursor | Reagent(s) | Conditions | Product | Reference |

| 3-Amino-6-halopyridazine | α-Bromoketone | Mild base (e.g., NaHCO₃) | 6-Halo-imidazo[1,2-b]pyridazine derivative | nih.gov |

| 3-Amino-6-chloropyridazine | 1. DMF-DMA2. Bromoacetonitrile | 1. 40-100 °C2. Solvent, base | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | google.com |

Structure Activity Relationship Sar and Ligand Design Principles for N Benzyl 6 Chloropyridazin 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the N-benzyl-6-chloropyridazin-3-amine structure have provided significant insights into the influence of various substituents on biological activity. The benzyl (B1604629) group, in particular, plays a critical role in the molecule's interaction with biological targets.

The nature and position of substituents on the benzyl ring, as well as modifications to the linker and the pyridazine (B1198779) core, have been shown to modulate the biological profile of these compounds. For instance, in related N-benzyl phenethylamine (B48288) series, substitutions on the N-benzyl group significantly impact receptor binding affinity and functional activity. nih.gov The introduction of a 2-hydroxybenzyl group can lead to a substantial increase in potency. nih.gov

Similarly, within the broader class of pyridazine derivatives, the nature of the substituent at various positions dictates the compound's properties. The benzyl group is known to increase the lipophilicity of the molecule when compared to smaller alkyl or alkoxyethyl groups. This increased lipophilicity can influence cell permeability and interaction with hydrophobic pockets in target proteins. Conversely, more polar substituents, such as a methoxyethyl group, can enhance aqueous solubility.

Detailed research on related heterocyclic systems, such as N-benzyl pyrazine-2-carboxamides, has demonstrated that the introduction of a second aromatic ring can enhance antimycobacterial activity. mdpi.com Furthermore, the presence of electron-donating groups on the benzyl ring, like methyl or methoxy (B1213986) groups, has been found to be advantageous for the biological effect in certain contexts. mdpi.com

Interactive Table: Effect of Substituents on the Biological Activity of Pyridazine and Related Derivatives.

| Base Scaffold | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Pyridazine | Benzyl group | Enhances lipophilicity | |

| Pyridazine | Methoxyethyl group | Increases polarity and aqueous solubility | |

| N-Benzyl Pyrazine-2-carboxamide | Second phenyl ring | Increased antimycobacterial activity | mdpi.com |

| N-Benzyl Pyrazine-2-carboxamide | Electron-donating groups (e.g., -CH3, -OCH3) on benzyl ring | Advantageous for biological effect | mdpi.com |

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional conformation of this compound derivatives is a key determinant of their pharmacological activity. The relative orientation of the pyridazine and benzyl rings, dictated by the rotational freedom around the connecting bonds, influences how the molecule fits into the binding site of a biological target. nih.gov

Molecular modeling and conformational analysis are therefore essential tools in understanding the SAR of this class of compounds. These studies help to identify low-energy, bioactive conformations and to correlate specific spatial arrangements with observed pharmacological profiles. For example, in the rational design of noscapine (B1679977) analogues, which also feature a benzylamine (B48309) moiety, the predicted binding energy and orientation within the target protein (tubulin) were critical in selecting candidates for synthesis. nih.gov

The planarity and rigidity of the heterocyclic system, combined with the flexibility of the N-benzyl group, allow for a range of possible conformations. The specific conformation adopted upon binding to a receptor or enzyme is often the one that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Rational Design of this compound Analogs for Enhanced Potency and Selectivity

The principles of rational drug design are actively applied to the this compound scaffold to develop analogs with improved therapeutic properties. nih.govmdpi.com This approach often involves structure-based design, where knowledge of the target protein's three-dimensional structure is used to guide the design of more potent and selective inhibitors. nih.gov

One common strategy is the introduction of specific functional groups to create or enhance interactions with key residues in the binding pocket of the target. For instance, the strategic placement of hydrogen bond donors or acceptors can significantly increase binding affinity. Similarly, modifying the substitution pattern on the benzyl ring can optimize hydrophobic or van der Waals interactions. nih.gov

Another aspect of rational design is the optimization of pharmacokinetic properties. This can involve modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, in the design of novel chromeno[2,3-d]pyrimidine derivatives, in silico ADME predictions were used to guide the selection of compounds for synthesis and biological testing. nih.gov

The following table summarizes some rational design strategies and their outcomes in related compound series:

Interactive Table: Rational Design Strategies for Bioactive Molecules.

| Design Strategy | Target | Outcome | Reference |

|---|---|---|---|

| Induction of N-aryl methyl pharmacophore | Tubulin | Improved binding affinity and anticancer activity | nih.gov |

| Introduction of phenylpiperazine into 1,2-benzothiazine scaffold | Topoisomerase II | Enhanced cytotoxic activity against cancer cells | mdpi.com |

| Structure-based optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | TRIM24 bromodomain | Potent and selective inhibitors with anti-cancer activity | nih.gov |

Comparative SAR Studies with Diverse Pyridazine Chemotypes

To better understand the unique contribution of the this compound scaffold, it is valuable to compare its SAR with that of other pyridazine-containing chemotypes. The pyridazine ring is a versatile building block found in a wide range of biologically active molecules, and its activity is highly dependent on the nature and arrangement of its substituents. nih.gov

For example, studies on 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives have explored the impact of different substituents at the 3-position, revealing that these modifications can lead to compounds with plant growth-stimulating activity. researchgate.net In another example, the replacement of the triazolopyridazine head group in anti-Cryptosporidium leads with other heteroaryl groups was investigated to maintain potency while reducing off-target effects. nih.gov

These comparative studies provide a broader context for the SAR of this compound and help to identify the key structural features responsible for its specific biological profile. This knowledge is invaluable for the design of future generations of pyridazine-based therapeutic agents.

Pharmacological Profiling and Biological Efficacy of N Benzyl 6 Chloropyridazin 3 Amine and Its Congeners

Oncological Applications and Antineoplastic Activity

The potential of pyridazine (B1198779) derivatives as anticancer agents is an area of active investigation. The structural features of N-benzyl-6-chloropyridazin-3-amine and its analogs make them interesting candidates for evaluation against various cancer models.

In Vitro Assays of Cytotoxicity and Cell Proliferation Inhibition

In vitro studies are fundamental in the preliminary assessment of a compound's anticancer potential. While specific data for this compound is limited in publicly available literature, research on its methylated congener, N-benzyl-6-chloro-N-methylpyridazin-3-amine, provides valuable insights. One study demonstrated that this related compound induced a 50% reduction in the viability of human cancer cell lines at a concentration of 10 µM. Furthermore, another investigation highlighted its ability to induce apoptosis in HeLa cells in a dose-dependent manner.

It is important to note that direct extrapolation of these findings to this compound requires further experimental validation. The presence of the methyl group in the congener could influence its lipophilicity, cell permeability, and interaction with molecular targets, thereby affecting its cytotoxic profile. The table below summarizes the available cytotoxicity data for the congener.

| Compound | Cell Line | Assay | Result | Concentration |

| N-benzyl-6-chloro-N-methylpyridazin-3-amine | Human cancer cell lines | Cell Viability | 50% reduction in viability | 10 µM |

| N-benzyl-6-chloro-N-methylpyridazin-3-amine | HeLa | Apoptosis Assay | Dose-dependent apoptosis | Not specified |

Modulation of Kinase Pathways (e.g., VEGFR)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor (VEGFR) is a key kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. While direct evidence of this compound modulating VEGFR or other kinase pathways is not extensively documented, the broader class of pyridazine derivatives has shown promise in this area. The structural similarity of these compounds to known kinase inhibitors suggests that they may exert their anticancer effects through the inhibition of such pathways. Further research, including specific kinase inhibition assays, is necessary to elucidate the precise mechanism of action of this compound.

Anti-infective Research: Antibacterial and Antifungal Spectrum

The rise of antimicrobial resistance has created an urgent need for new anti-infective agents. Pyridazine derivatives have been explored for their potential to combat bacterial and fungal pathogens.

Evaluation against Clinically Relevant Bacterial Strains (Gram-positive and Gram-negative)

The antibacterial properties of pyridazine compounds have been a subject of interest. For the congener N-benzyl-6-chloro-N-methylpyridazin-3-amine, a study reported its minimum inhibitory concentration (MIC) against both a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The MIC for both strains was found to be 32 µg/mL. This indicates a moderate level of broad-spectrum antibacterial activity.

The data for the N-methylated analog is presented in the table below. It is crucial to conduct similar evaluations for this compound to determine its specific antibacterial spectrum and potency.

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| N-benzyl-6-chloro-N-methylpyridazin-3-amine | Staphylococcus aureus | Gram-positive | 32 |

| N-benzyl-6-chloro-N-methylpyridazin-3-amine | Escherichia coli | Gram-negative | 32 |

Assessment of Antifungal Potency

Information regarding the antifungal activity of this compound is not currently available in the reviewed scientific literature. The evaluation of this compound against a panel of clinically relevant fungal species would be a valuable area for future research to fully characterize its anti-infective profile.

Anti-inflammatory and Analgesic Properties

Derivatives of the pyridazine and pyridazinone core have been the subject of extensive research for their potential as anti-inflammatory and analgesic agents. nih.govnih.govnih.gov These investigations have revealed that specific structural modifications to the pyridazine ring significantly influence these activities. nih.gov

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Several studies have identified pyridazine and pyridazinone derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov For instance, in an in vitro MTT assay, certain novel pyridazine derivatives were identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Further research into a series of novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives quantified their inhibitory effects on both COX-1 and COX-2, revealing high selectivity for the latter. nih.gov The selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC₅₀) for COX-1 to that for COX-2, demonstrates this preference. A higher SI value indicates greater selectivity for COX-2.

Below is a table summarizing the in vitro cyclooxygenase inhibitory effects of selected pyridazine congeners.

| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |

| 4a | 235 | 105 | 2.24 |

| 6a | 198 | 89 | 2.22 |

| 6b | 145 | 34 | 4.26 |

| 17 | 105 | 15 | 7.00 |

| Celecoxib | 110 | 12 | 9.17 |

| Data sourced from in vitro cyclooxygenase inhibitory assays. nih.gov |

These findings underscore the potential of the pyridazine scaffold in designing novel anti-inflammatory drugs that function through selective COX-2 inhibition. The data indicate that specific substitutions on the pyridazine ring, such as the incorporation of thiazole or thiazolidinone moieties, can significantly enhance COX-2 selectivity. nih.gov

The analgesic and anti-inflammatory efficacy of pyridazine derivatives has been confirmed in various preclinical in vivo models. A common model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw swelling (edema) following administration of a test compound indicates its anti-inflammatory effect. nih.gov For example, a study on 6-substituted-3(2H)-pyridazinone derivatives found that compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

To evaluate analgesic properties, the phenylbenzoquinone-induced writhing test in mice is frequently employed. This model assesses visceral pain by counting the number of abdominal constrictions (writhes) induced by a chemical irritant. A reduction in the number of writhes signifies an analgesic effect. In one study, four out of ten tested 3(2H)-pyridazinone derivatives demonstrated significant analgesic activity in this test. nih.gov Furthermore, some novel pyridazine compounds have shown potent anti-inflammatory activity in vivo, exceeding that of indomethacin. nih.gov

Neuropharmacological Investigations

The structural features of pyridazine derivatives make them attractive candidates for targeting central nervous system (CNS) receptors, including neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype, are well-established targets for CNS disorders. nih.gov The modulation of these receptors is implicated in cognitive function, attention, and memory. nih.gov Research has focused on developing potent ligands for these receptors, and compounds featuring a 6-chloro-pyridinyl moiety, structurally related to this compound, have shown high affinity.

Ligand binding studies, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor, are used to determine binding affinity. The IC₅₀ value represents the concentration of a test compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity. A study investigating novel 6-chloro-3-pyridinyl ligands for the rat recombinant α4β2 nAChR demonstrated that several compounds had nanomolar potency, comparable to or exceeding that of (-)-nicotine. nih.gov

The table below presents the binding affinities of selected N-[(6-chloro-3-pyridinyl)methyl] compounds for the α4β2 nAChR.

| Compound | IC₅₀ (nM) |

| (-)-Nicotine | 3.8 |

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine (1) | 6.0 |

| N-[(6-Chloro-3-pyridinyl)methyl]pyrrolidine (19) | 9 |

| N,N,N-Trimethyl-1-[(6-chloro-3-pyridinyl)methyl]ammonium (22) | 18 |

| Imidacloprid | 155 |

| Data from 3H-nicotine binding inhibition studies at the rat recombinant α4β2 nAChR. nih.gov |

These results highlight that the 6-chloro-pyridinyl scaffold is a key pharmacophore for high-affinity binding to α4β2 nAChRs. nih.gov

Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist (activator), antagonist (blocker), or allosteric modulator. For nAChRs, these assays often involve measuring ion flow through the channel upon ligand binding. The inhibition of 3H-nicotine binding, as detailed in the ligand binding studies, is itself a functional assay that demonstrates the compounds are competitive inhibitors at the nicotinic binding site. nih.gov Positive allosteric modulators (PAMs), in contrast, bind to a different site on the receptor and potentiate the effects of an agonist like acetylcholine. nih.gov The potent displacement of (-)-nicotine by the 6-chloro-3-pyridinyl compounds suggests they directly interact with the agonist binding site, modulating receptor function by preventing the binding of the endogenous neurotransmitter. nih.gov

Emerging Biological Activities (e.g., Antiviral, Antioxidant, Anticonvulsant)

Beyond their anti-inflammatory and neuropharmacological roles, pyridazine derivatives and their congeners are being explored for a variety of other biological activities. nih.govnih.gov

Antiviral: Nitrogen-containing heterocycles are a cornerstone of antiviral drug discovery, capable of interfering with various stages of the viral life cycle. mdpi.com While direct antiviral data for this compound is limited, related structures have been investigated. For instance, 6-benzyl analogs of uracil (B121893) derivatives have been synthesized and evaluated as potent and selective anti-HIV-1 agents, with some compounds inhibiting viral replication in the nanomolar to submicromolar range. nih.gov However, other studies on benzyl-protected nucleosides found an absence of significant antiviral effect, suggesting that certain structural features, like bulky protecting groups, may hinder activity. nih.gov

Antioxidant: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases. Several pyridazine derivatives have been shown to possess significant antioxidant properties. nih.govtandfonline.commdpi.com In one study, a series of 6-chloropyridazine analogues were tested for their ability to scavenge superoxide (B77818) anions. tandfonline.com Several of the tested compounds showed potent activity, with scavenging rates between 84% and 99%. tandfonline.com

| Compound ID | Superoxide Anion Scavenging (%) at 10⁻³ M |

| 22 | 87 |

| 23 | 98 |

| 24 | 96 |

| α-tocopherol | ~99 |

| Data from an in vitro superoxide radical scavenging assay. tandfonline.com |

Anticonvulsant: The pyridazine scaffold has also been identified as a promising framework for the development of anticonvulsant agents. nih.govopenpharmaceuticalsciencesjournal.com Several benzylpyridazine derivatives have been synthesized and tested for their ability to protect against maximal electroshock (MES)-induced seizures in mice, a standard preclinical model for generalized seizures. nih.gov One study reported that several triazolopyridazine derivatives, which incorporate a pyridazine ring, had potent oral activity. For example, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) was found to be highly effective in both MES and chemically-induced seizure tests. nih.gov However, structure-activity relationship studies in other heterocyclic series have noted that larger substituents like benzyl (B1604629) groups can sometimes lead to a decrease or lack of anticonvulsant activity. nih.gov

| Compound ID | Anticonvulsant Activity (MES test, oral ED₅₀ mg/kg) |

| 7 | 22.0 |

| 16 | 14.2 |

| 18 | 6.2 |

| 21 | 10.6 |

| 25 | 7.2 |

| Data from maximal electroshock-induced seizure test in mice. nih.gov |

Molecular Mechanism of Action and Receptor Interaction Studies of N Benzyl 6 Chloropyridazin 3 Amine

Identification and Validation of Direct Molecular Targets

The precise molecular targets of N-benzyl-6-chloropyridazin-3-amine are yet to be definitively identified. However, studies on analogous structures suggest that it may interact with a range of biological macromolecules, including enzymes and receptors that are crucial for cellular function. The pyridazine (B1198779) scaffold is a common feature in molecules designed to inhibit kinases, a class of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer.

Furthermore, research into similar compounds containing the benzylamine (B48309) group has revealed interactions with various receptors and enzymes. For instance, derivatives of N-benzylpyrazine-2-carboxamide have been investigated as potential inhibitors of mycobacterial enoyl-ACP-reductase (InhA), an essential enzyme in the synthesis of mycolic acids. nih.gov While structurally different, this suggests that the benzylamine portion of this compound could contribute to its binding affinity for specific enzyme targets.

Enzyme Inhibition Kinetics and Binding Dynamics

Detailed enzyme inhibition kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, research on related compounds provides a framework for understanding its potential inhibitory mechanisms. For example, a study on 3-benzyl-6-chloro-2-pyrone (B1209848) demonstrated its ability to inactivate the enzyme chymotrypsin. nih.gov The study revealed that the pyrone ring is opened upon interaction with the enzyme, forming a covalent bond with a serine residue in the active site. nih.gov This covalent modification leads to the inactivation of the enzyme. nih.gov

While this compound has a different core structure, the presence of the reactive chloro-pyridazine ring suggests the possibility of similar covalent or non-covalent interactions with target enzymes. The kinetics of such inhibition would depend on the specific enzyme and the nature of the binding interaction.

Cellular Pathway Perturbations Induced by this compound

The cellular pathways affected by this compound are likely linked to its molecular targets. Given that pyridazine derivatives have been explored as anticancer agents, it is plausible that this compound could perturb pathways involved in cell proliferation, survival, and apoptosis. For instance, novel chloropyridazine hybrids have been shown to induce apoptosis and inhibit PARP-1, an enzyme involved in DNA repair. nih.gov

The BCL-2 family of proteins and caspases are key regulators of apoptosis, and their activity can be modulated by small molecules. nih.gov Should this compound engage with targets within these pathways, it could lead to a cascade of events culminating in programmed cell death. The specific cellular perturbations would be contingent on the concentration of the compound and the specific cell type being studied.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the absence of empirical data, molecular docking and dynamics simulations serve as powerful tools to predict the binding modes and affinities of ligands like this compound with potential protein targets. Studies on related pyridazine derivatives have successfully employed these computational methods.

For example, in a study of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, a derivative of 6-chloropyridazine, molecular docking was used to investigate its interaction with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov The results indicated that the compound could bind within the ATP-binding pocket of these kinases, with a higher predicted affinity for EGFR. nih.gov The interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Similarly, molecular docking studies of N-benzylpyrazine-2-carboxamides suggested potential inhibition of mycobacterial enoyl-ACP-reductase (InhA). nih.gov These simulations predicted that the carbonyl oxygen of the carboxamide moiety forms hydrogen bonds with key residues in the enzyme's active site. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of N Benzyl 6 Chloropyridazin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C, can be meticulously mapped.

One-Dimensional Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within a molecule. For a related compound, N-benzyl-6-chloro-N-methylpyridazin-3-amine, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals key signals that can be extrapolated to understand the parent compound, N-benzyl-6-chloropyridazin-3-amine. The spectrum of the methylated analog shows a singlet at approximately 3.15 ppm corresponding to the N-methyl protons, a singlet at 4.50 ppm attributed to the benzylic methylene (B1212753) (N-CH₂-Ph) protons, and a multiplet in the aromatic region between 7.2 and 7.4 ppm, integrating to five protons of the phenyl ring. For this compound, one would expect the absence of the N-methyl signal and the presence of a broad singlet for the amine (NH) proton, the chemical shift of which would be dependent on solvent and concentration. The benzylic and aromatic proton signals would be expected in similar regions.

Carbon-13 NMR Spectroscopy and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of N-benzyl-6-chloro-N-methylpyridazin-3-amine displays characteristic signals for the pyridazine (B1198779) ring carbons, with the carbon attached to the nitrogen (C3-N) appearing at approximately 155.2 ppm and the carbon bearing the chlorine atom (C6-Cl) at around 138.4 ppm. The remaining carbon signals for the pyridazine and benzyl (B1604629) groups would also be present in their respective expected regions.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This analysis would be instrumental in confirming the assignment of the benzylic CH₂ and the CH groups of the phenyl and pyridazine rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridazine ring and within the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This is a highly sensitive technique that would definitively link each proton signal to its corresponding carbon signal, such as the benzylic protons to the benzylic carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This is particularly useful for connecting different structural fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to the C3 carbon of the pyridazine ring and to the quaternary carbon of the phenyl ring, providing unequivocal evidence for the N-benzyl linkage.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. ub.edu In ESI-MS, the sample is introduced into the mass spectrometer as a fine spray of charged droplets, which allows for the formation of intact molecular ions with minimal fragmentation. ub.edu For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. The analysis of the resulting mass spectrum would allow for the confirmation of the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. scielo.brnih.govnih.gov For instance, a common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov By comparing the experimentally determined exact mass with the theoretical mass calculated for the proposed molecular formula (C₁₁H₁₀ClN₃), the elemental composition of this compound can be confirmed with a high degree of confidence. This is a crucial step in the definitive identification of a new chemical entity.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is an indispensable tool in chemical analysis, providing detailed information about a molecule's functional groups and bonding arrangements. By probing the vibrations of chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy generate a unique spectral fingerprint for a compound. For this compound, these methods would confirm the presence of its key structural motifs: the pyridazine ring, the benzyl group, the secondary amine linker, and the chloro-substituent.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, a hypothetical FTIR spectrum would be analyzed to identify characteristic absorption bands.

Key expected vibrational modes would include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) group. Its position and broadness could hint at the extent of intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) due to the C-H stretching vibrations within the benzyl and pyridazine rings.

Aliphatic C-H Stretch: Stretching vibrations of the methylene (-CH₂-) group in the benzyl moiety would be observed as peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The pyridazine and benzene (B151609) rings contain C=C and C=N double bonds. These would give rise to a series of sharp absorption peaks in the "fingerprint region" between 1400 and 1650 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

A representative (and hypothetical) data table for the expected FTIR peaks is presented below.

| Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Sharp |

| C=N / C=C Ring Stretches | 1400 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It involves scattering monochromatic light (from a laser) off a molecule and observing the change in the light's frequency. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the molecule's polarizability. For a molecule like this compound, which has both polar and non-polar groups, Raman spectroscopy would provide critical corroborating information.

Key features in a hypothetical Raman spectrum would include:

Symmetric Ring Breathing: Aromatic rings, like the benzyl group, often produce a very strong and characteristic "ring breathing" mode in the Raman spectrum (around 1000 cm⁻¹), which can be weak or absent in FTIR.

C-Cl Vibration: The C-Cl bond, while visible in FTIR, would also be expected to show a strong signal in the Raman spectrum.

Non-polar Bonds: Symmetrical C=C stretching vibrations in the aromatic rings, which are often weak in the FTIR spectrum, would be more prominent in the Raman spectrum.

Together, FTIR and Raman spectroscopy would allow for a comprehensive identification of the functional groups and provide insights into the molecular structure of the compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules. mdpi.com These computational methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, offering insights that are often difficult to obtain through experimentation alone.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. nih.gov

For this compound, DFT calculations would determine the energies of these orbitals. The analysis would likely show the HOMO localized primarily on the electron-rich amino-benzyl portion and the pyridazine ring nitrogens, while the LUMO would be distributed over the electron-deficient pyridazine ring, particularly influenced by the electronegative chlorine atom. This distribution would inform predictions about the molecule's reactivity in different chemical environments.

| Computational Parameter | Significance | Hypothetical Value (Illustrative) |

| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 4.7 eV |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential projected onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to show different regions of charge:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the secondary amine, as these are electronegative atoms with lone pairs of electrons. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen (N-H), making it a potential hydrogen-bond donor site. Such a map provides a clear picture of the molecule's charge distribution and helps predict sites for intermolecular interactions. mdpi.com

Charge Distribution and Dipole Moment Computations

DFT calculations can also quantify the distribution of charge across a molecule by computing the partial atomic charges on each atom. This analysis goes beyond the qualitative picture of an MEP map to assign numerical values that describe the local electronic environment.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

A typical MD simulation of this compound would involve defining a force field, which is a set of parameters that describes the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The molecule would then be placed in a simulated box, often filled with a solvent such as water, to mimic physiological conditions.

The simulation would proceed by solving Newton's equations of motion for each atom in the system over a series of small time steps, typically on the order of femtoseconds. This generates a trajectory that describes the position and velocity of each atom over time, offering a detailed view of the molecule's dynamic behavior.

Conformational Landscape:

MD simulations can explore the potential energy surface associated with these rotations, identifying energy minima that correspond to stable conformers. The results would likely reveal the preferred orientations of the benzyl and chloropyridazine moieties relative to each other. This is critical as the specific conformation can significantly influence the molecule's ability to interact with biological targets. nih.gov

Solution Behavior:

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The amine group can act as both a hydrogen bond donor and acceptor. MD simulations can elucidate the nature and dynamics of these hydrogen bonds with water or other solvents.

Key aspects that would be investigated include:

Solvation Shell: The arrangement of solvent molecules immediately surrounding the solute molecule.

Hydrogen Bonding Network: The number and lifetime of hydrogen bonds formed between the solute and solvent.

Hydrophobic Interactions: The behavior of the nonpolar benzyl group in an aqueous environment, which would likely be driven to minimize its contact with water.

Understanding the solution behavior is paramount for predicting properties like solubility and membrane permeability, which are important in medicinal chemistry.

Expected Data from MD Simulations:

Were MD simulation data available for this compound, it would typically be presented in tables summarizing key parameters. The following tables illustrate the type of data that such a study would generate.

Table 1: Hypothetical Key Dihedral Angles and Their Populations

| Dihedral Angle | Definition | Population (%) in Water |

| τ1 | Cl-C6-C3-N(amine) | Data not available |

| τ2 | C6-C3-N(amine)-C(benzyl) | Data not available |

| τ3 | C3-N(amine)-C(benzyl)-C(phenyl) | Data not available |

This table would show the most populated rotational states of the key bonds, indicating the preferred conformations.

Table 2: Hypothetical Solvent Interaction Parameters

| Parameter | Description | Value in Water |

| Radial Distribution Function (g(r)) Peak (N...H-O) | Distance of highest probability for finding a water hydrogen near a pyridazine nitrogen | Data not available |

| Average Number of Hydrogen Bonds | The average number of hydrogen bonds between the solute and water | Data not available |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent | Data not available |

This table would quantify the interactions between this compound and the solvent, providing insights into its solubility and interaction patterns.

Future Prospects and Translational Applications of N Benzyl 6 Chloropyridazin 3 Amine Research

Development of N-Benzyl-6-chloropyridazin-3-amine as Clinical Drug Candidates

The journey of a compound from a laboratory curiosity to a clinical drug candidate is arduous, yet preliminary studies on this compound and its analogs suggest a promising start. Research into a closely related compound, N-benzyl-6-chloro-N-methylpyridazin-3-amine, has demonstrated its potential as a therapeutic agent.

In the realm of oncology, this methylated analog has shown significant anticancer properties. In vitro studies have indicated that it can inhibit tumor growth through mechanisms that involve inducing apoptosis and causing cell cycle arrest. Specifically, treatment of human cancer cell lines with this compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Beyond cancer, research has also pointed towards its utility in metabolic disorders. A notable study investigated the protective effects of N-benzyl-6-chloro-N-methylpyridazin-3-amine against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings revealed that the compound significantly improved cell viability under these stress conditions, suggesting a potential therapeutic application in the management of diabetes. These initial findings provide a strong rationale for the continued development of this compound derivatives as potential clinical drug candidates for a range of diseases.

Exploration of New Therapeutic Modalities and Disease Areas

The structural framework of this compound lends itself to exploration in various therapeutic areas, a versatility shared by the broader pyridazine (B1198779) class. The pyridazine nucleus is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. nih.govnih.gov

Derivatives of pyridazine have been investigated for a wide spectrum of pharmacological activities, including:

Anti-inflammatory and Analgesic Effects: Pyridopyridazinones have been identified as potential analgesic agents, while other derivatives act as p38 kinase inhibitors, which are relevant for treating inflammatory conditions like rheumatoid arthritis and psoriasis. nih.govresearchgate.net

Anticancer Activity: Pyridazine-containing compounds are being explored as inhibitors of glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing proteins (BRD), targeting critical pathways in cancer such as tumor metabolism, cell signaling, and epigenetic modifications. nih.gov

Cardiovascular and Antiulcer Properties: Tricyclic pyridazin-3(2H)one derivatives have demonstrated cardiovascular-protective and antiulcer effects in preclinical models. nih.gov

Infectious Diseases: The pyridazine scaffold is a component of compounds tested for antimicrobial, antiviral, and antituberculosis activities. researchgate.net

Central Nervous System Disorders: Certain pyridazine derivatives have been studied for their potential as antiasthmatic and antidepressant agents. researchgate.netresearchgate.net

The diverse biological activities of pyridazine derivatives underscore the potential for this compound to be developed for new therapeutic modalities beyond its initial screening hits.

Integration with Modern Drug Discovery Platforms (e.g., High-Throughput Screening)

Modern drug discovery relies heavily on platforms like high-throughput screening (HTS) to rapidly assess large libraries of chemical compounds for biological activity. nih.gov Unbiased small-molecule combination screening, a form of HTS, allows for the exploration of thousands of drug-drug pairs to identify synergistic, additive, or antagonistic interactions. nih.gov

While specific data on this compound in HTS campaigns is not publicly available, the pyridazine scaffold is a common feature in compound libraries used for such screenings. The synthesis of a massive number of pyridazine-containing compounds for evaluation against a wide array of biological targets is a common strategy in medicinal chemistry. nih.gov This approach facilitates the discovery of novel therapeutic applications and helps in understanding the structure-activity relationships (SAR) of these compounds. The amenability of the pyridazine core to chemical modification makes it an ideal candidate for combinatorial chemistry and subsequent HTS to identify lead compounds for various diseases.

Challenges in Preclinical and Clinical Translation

Despite the therapeutic promise of pyridazine-based compounds, their translation from preclinical findings to clinical application is fraught with challenges. One significant hurdle is the potential for on-target toxicity. For instance, the clinical development of pyridazine-based inhibitors of stearoyl-CoA desaturase 1 (SCD1) has encountered significant obstacles due to toxicity arising from the inhibition of the enzyme in the skin. nih.gov

Pharmacokinetic properties also present a major challenge. A pyridazinone-based proteasome inhibitor developed for Chagas disease, while potent, exhibited limited penetration into the central nervous system (CNS), a key reservoir for the parasite. nih.gov This was attributed to the compound being a substrate for P-glycoprotein (Pgp), an efflux pump that actively transports substances out of the brain. nih.gov Such issues with absorption, distribution, metabolism, and excretion (ADME) can hinder the efficacy and safety of a drug candidate, requiring extensive medicinal chemistry efforts to overcome. Addressing these toxicity and pharmacokinetic challenges is crucial for the successful clinical translation of this compound and other pyridazine derivatives.

Emerging Research Directions for Pyridazine-Based Chemical Entities

The field of medicinal chemistry is continually evolving, and new research directions for pyridazine-based compounds are emerging. The unique physicochemical properties of the pyridazine ring, such as its ability to engage in robust hydrogen-bonding and its high dipole moment, are being increasingly leveraged in rational drug design. nih.gov

Current and future research is likely to focus on several key areas:

Targeting Novel Biological Pathways: As our understanding of disease biology deepens, pyridazine scaffolds will be employed to design inhibitors for newly validated targets in areas like oncology, immunology, and neurodegenerative diseases. nih.gov

Development of Covalent Inhibitors: The reactivity of certain substituted pyridazines can be harnessed to design covalent inhibitors that form a permanent bond with their target protein, potentially leading to increased potency and duration of action.

Fused Heterocyclic Systems: The synthesis of tricyclic and tetracyclic systems incorporating the pyridazinone core has yielded compounds with potent and diverse pharmacological profiles, including anti-inflammatory, anticancer, and antiulcer activities. nih.govmdpi.com This trend of creating more complex, rigid structures to enhance target specificity and potency is expected to continue.

Bioisosteric Replacement: The pyridazine ring is increasingly used as a bioisostere for other aromatic rings, like the phenyl group, to improve physicochemical properties such as solubility and to reduce off-target effects, for instance, by lowering interactions with the hERG potassium channel. nih.gov

The versatility of the pyridazine nucleus ensures its continued prominence in medicinal chemistry, with ongoing research poised to unlock new therapeutic applications for compounds like this compound.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of N-benzyl-6-chloropyridazin-3-amine for high purity and yield?

- Methodological Answer : Begin with nucleophilic aromatic substitution using 6-chloropyridazin-3-amine and benzyl halides. Control reaction conditions (e.g., solvent polarity, temperature, and base selection) to minimize side reactions. For example, DMF or DMSO as solvents at 80–100°C with K₂CO₃ as a base can improve substitution efficiency . Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) and NMR .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Solubility increases with temperature and solvent polarity. Use DMF or acetone for high solubility (>200 mg/mL at 343 K). For low-polarity applications, ethanol or ethyl acetate may suffice, though solubility drops below 50 mg/mL at 298 K. Validate solubility trends using the modified Apelblat equation to correlate experimental data .

Q. How should I characterize the purity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min.

- NMR : Confirm absence of benzyl halide residuals (δ 4.5–5.0 ppm for benzylic protons) and pyridazine ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : Validate molecular ion peak at m/z ≈ 234 (M+H⁺) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELX programs for refinement. For ambiguous electron density maps:

- Apply twin refinement (SHELXL) if twinning is suspected.

- Validate hydrogen bonding networks using OLEX2 visualization.

- Cross-check bond lengths/angles against DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What computational methods are suitable for studying the conformational dynamics of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ring puckering and benzyl group rotation. Use Cremer-Pople puckering parameters to quantify non-planarity in the pyridazine ring . Pair with DFT calculations to map energy barriers for rotamer interconversion .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform Hammett studies by substituting the benzyl group with electron-donating/withdrawing groups. Monitor reaction rates (e.g., Suzuki coupling) via LC-MS. Chlorine at C6 enhances electrophilicity, but steric hindrance from N-benzyl may require bulky ligands (e.g., XPhos) for Pd-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.